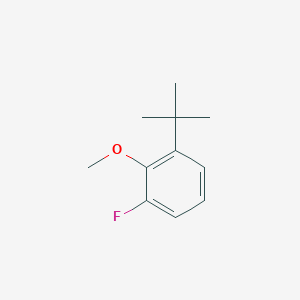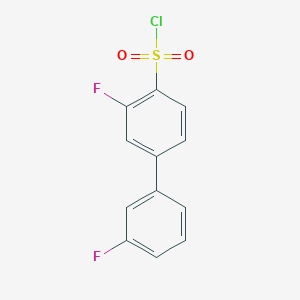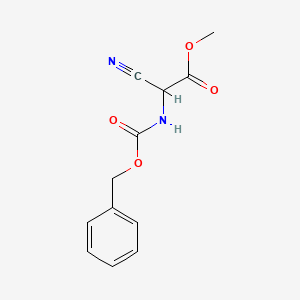
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C7H6Br2ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-chloropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or other substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction generally results in the formation of alcohols.
Scientific Research Applications
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
- 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide
Comparison: Compared to its analogs, 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, the presence of the pyridine ring contributes to its potential biological activities .
Properties
Molecular Formula |
C7H6Br2ClNO |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
2-bromo-1-(2-chloropyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-2-1-3-10-7(5)9;/h1-3H,4H2;1H |
InChI Key |
MHTNMXDQPTWLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)





![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)



![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)
